3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, an isobutyryl group, and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and biological activity.
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-10-4-6-14-8-9-17(12-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFPKRGKLFEJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate molecular interactions and pathways.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its biological activity may be explored for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the isobutyryl group may play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
This compound stands out due to its specific structural features, such as the presence of the fluorine atom and the isobutyryl group. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has attracted interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom, an isobutyryl group, and a tetrahydroquinoline moiety. Its IUPAC name is 3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular responses.
The exact mechanism remains to be fully elucidated through further studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of cell proliferation pathways.
- Neuroprotective Effects : The tetrahydroquinoline structure is known for neuroprotective properties, indicating that this compound might offer benefits in neurodegenerative conditions.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and measure enzyme inhibition.
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 15 | Significant reduction in cell viability |
| Study B | MCF-7 (Breast Cancer) | 10 | Induced apoptosis in treated cells |
Case Studies
One notable case study involved the evaluation of the compound's effects on malignant pleural mesothelioma cells. The results indicated that treatment with the compound resulted in decreased cell viability and inhibited critical signaling pathways associated with tumor growth.
Synthesis and Applications
The synthesis of this compound involves multiple steps starting from simpler precursors. It can serve as an important building block for synthesizing more complex molecules with potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
